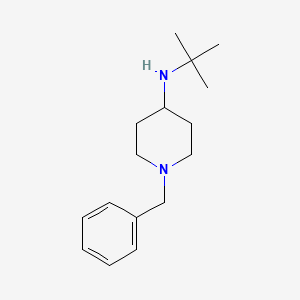
(1-Benzyl-piperidin-4-yl)-tert-butyl-amine
Cat. No. B8661232
M. Wt: 246.39 g/mol
InChI Key: UDHYIHYYRQGULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07595312B2
Procedure details


1.5 g 10% Pd/C were added to a solution of 13.9 g (56.0 mmol) (1-benzyl-piperidin-4-yl)-tert-butyl-amine in 140 mL MeOH and the reaction mixture was hydrogenated at RT until the theoretical uptake of H2 had been achieved (2 h). After the catalyst had been removed by suction filtering and the solvent was eliminated, the desired product was obtained, which was farther reacted without being purified.



Name
Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([CH3:18])([CH3:17])[CH3:16])[CH2:10][CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[C:15]([NH:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)([CH3:18])([CH3:16])[CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC(C)(C)C
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at RT until the theoretical uptake of H2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(2 h)
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the catalyst had been removed by suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)NC1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
